

Optimizing Irganox 1035 concentration for long-term stability

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Compound of Interest

Compound Name: Irganox 1035

Cat. No.: B1582434

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Irganox 1035 Technical Support Center

Welcome to the technical support center for **Irganox 1035**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing **Irganox 1035** concentration for the long-term stability of your materials.

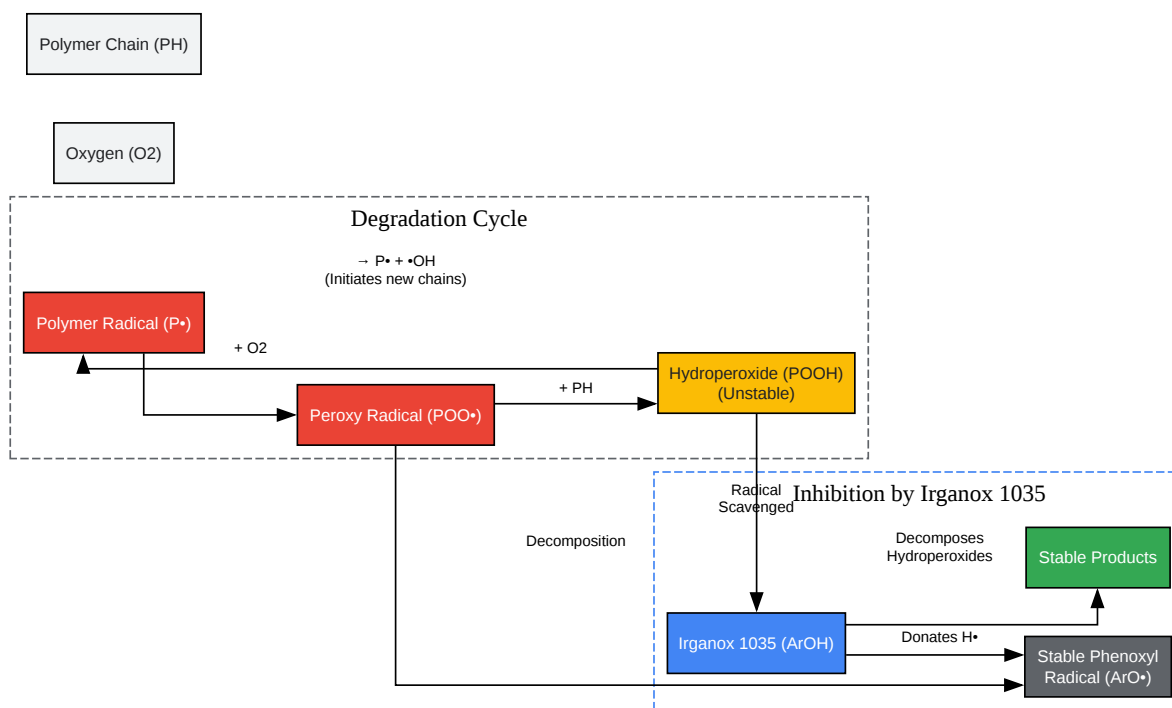
Frequently Asked Questions (FAQs)

Q1: What is **Irganox 1035** and what is its mechanism of action for stabilization?

A1: **Irganox 1035** is a high-molecular-weight, sulfur-containing primary phenolic antioxidant and heat stabilizer.^{[1][2][3]} Its function is to protect organic materials, such as polymers and elastomers, from thermo-oxidative degradation.^{[3][4]}

Its mechanism is twofold:

- **Free Radical Scavenging:** The sterically hindered phenolic group donates a hydrogen atom to neutralize highly reactive free radicals (like peroxy radicals, ROO•).^{[1][5]} This interrupts the auto-oxidative chain reaction that leads to material degradation.^{[6][7]}
- **Hydroperoxide Decomposition:** The thioether (sulfur) group in its structure decomposes hydroperoxides (ROOH) into non-reactive, stable products.^[1] This synergistic action is particularly effective at the higher temperatures often encountered during material processing.^[1]



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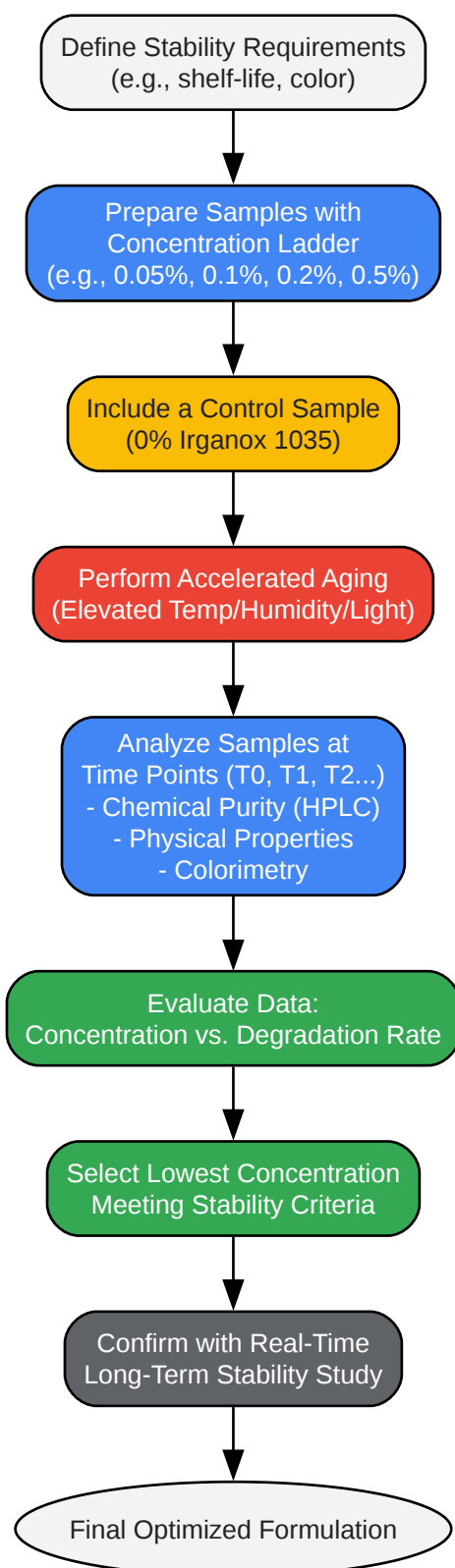
Caption: Free-radical scavenging mechanism of **Irganox 1035**.

Q2: What is a typical starting concentration for **Irganox 1035**?

A2: A general starting concentration range for **Irganox 1035** is typically between 0.1% and 0.5% by weight.[8] For many applications, a concentration of 0.2-0.3% is recommended as a starting point for evaluation.[1][2] The optimal level is highly dependent on the substrate, processing conditions, expected service life, and the presence of other additives.[9]

Q3: How do I determine the optimal concentration for my specific application?

A3: The optimal concentration is found through a systematic process of experimental evaluation. This involves creating a dosage ladder or concentration series, subjecting the samples to accelerated aging conditions, and measuring key stability indicators over time. The goal is to find the lowest concentration that provides the desired long-term stability without negative side effects (e.g., excessive cost, discoloration, or incompatibility).



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Caption: Workflow for optimizing **Irganox 1035** concentration.

Q4: In which materials and systems is **Irganox 1035** most effective?

A4: **Irganox 1035** shows broad compatibility and is effective in a wide range of organic substrates.^[1] It is particularly well-suited for:

- Polyolefins: Polyethylene (PE) and Polypropylene (PP).^{[3][10]}
- Elastomers: SBS, EPR, EPDM, and other synthetic rubbers.^{[2][11]}
- Other Polymers: Polyamides, polyurethanes, linear polyesters, and PVC.^{[10][11]}
- Specialty Applications: It is highly recommended for use in carbon black-filled systems, such as wire and cable insulation, where it helps maintain dielectric properties.^{[1][9][10]}

Q5: Can **Irganox 1035** be used in combination with other stabilizers?

A5: Yes. Hindered phenolic antioxidants like **Irganox 1035** are often used synergistically with secondary antioxidants, such as phosphites or thioesters.^[7] While **Irganox 1035** scavenges free radicals, secondary antioxidants are hydroperoxide decomposers.^[12] This combination provides a more comprehensive stabilization system, protecting the material during both high-temperature processing (where secondary antioxidants are crucial) and long-term service life.^[12]

Data Presentation: Concentration & Performance

The following tables provide recommended starting points and an example of data from an optimization study.

Table 1: Recommended Starting Concentrations of **Irganox 1035**

Substrate / Application	Recommended Range (% w/w)	Reference
General Polymer Stabilization	0.2 - 0.3%	^{[1][2]}
Polyethylene Pipes	0.2 - 0.5%	^[8]
Polyolefins (PE, PP)	0.1 - 0.5%	^[8]

| Wire & Cable Resins (Carbon Black Filled) | 0.1 - 0.5% |[8][9] |

Table 2: Example Data from an Accelerated Aging Study (at 60°C) This is sample data for illustrative purposes.

Irganox 1035 Conc. (% w/w)	Time (Weeks)	Active Ingredient Purity (%)	Yellowness Index (ΔYI)
0.0 (Control)	0	99.8	1.2
	4	92.1	15.8
	8	85.3	25.4
0.1	0	99.9	1.3
	4	99.1	4.5
	8	98.2	8.9
0.2	0	99.8	1.3
	4	99.6	2.1
	8	99.4	3.5
0.5	0	99.9	1.5
	4	99.7	1.9

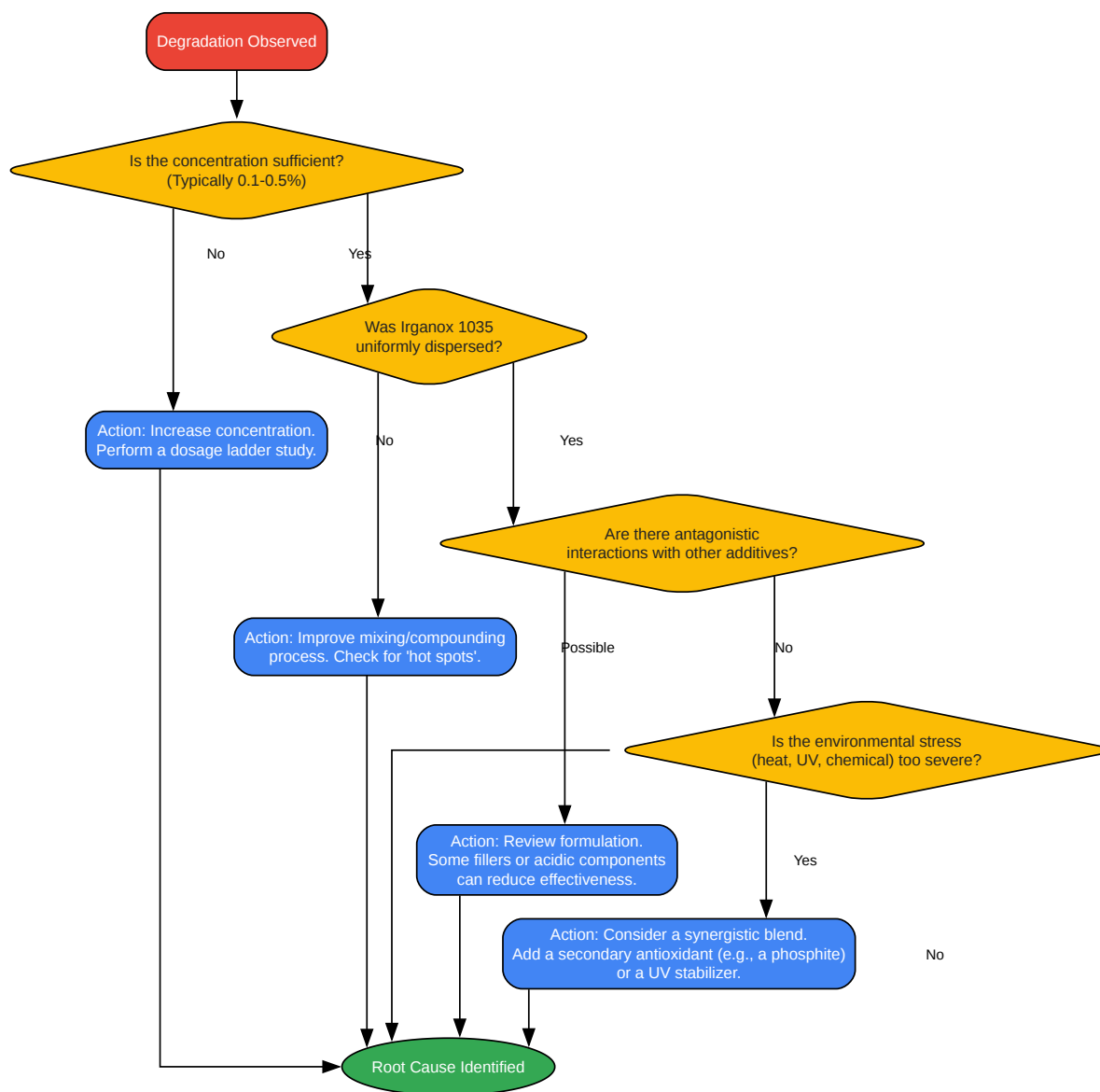
|| 8 | 99.5 | 3.1 |

In this example, a concentration of 0.2% provides excellent stability, while the higher 0.5% concentration offers only marginal improvement, making 0.2% the likely optimal choice.

Troubleshooting Guide

Problem: My material shows degradation (brittleness, loss of properties) even with **Irganox 1035**.

A: This issue can arise from several factors. Use the following decision tree to diagnose the potential cause.



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Caption: Troubleshooting guide for insufficient stabilization.

Problem: I am observing significant yellowing or discoloration in my product.

A: Discoloration can be complex. While **Irganox 1035** itself has low color contribution, transformation products of hindered phenolic antioxidants can sometimes be colored.^{[2][13]}

- Check Purity: The purity of the antioxidant can impact performance and color; lower purity may lead to faster discoloration.^[13]
- Oxidation Products: The colored species may be degradation products of the antioxidant itself after it has done its job. This indicates the stabilizer is working but may be consumed.
- Substrate Degradation: The color may be from the early stages of degradation of the polymer or another component in the formulation, not the antioxidant.
- Gas Fading: In some cases, exposure to atmospheric pollutants (e.g., NOx) can cause yellowing of stabilized materials.

Experimental Protocols

Protocol: Accelerated Stability Study for Evaluating **Irganox 1035** Efficacy

This protocol outlines a method for comparing the stability of a formulation at different concentrations of **Irganox 1035**.

1. Materials & Equipment:

- Base material/formulation (e.g., polymer resin, drug-excipient blend)
- **Irganox 1035**
- Processing equipment (e.g., extruder, mixer, hot press)
- Forced-air convection oven or environmental chamber capable of maintaining target temperature (e.g., 60°C ± 2°C) and humidity.
- Analytical instrumentation:
 - High-Performance Liquid Chromatography (HPLC) for chemical purity.

- Spectrocolorimeter for measuring color change (e.g., CIE Lab* or Yellowness Index).
- Instrumentation for measuring relevant physical properties (e.g., tensile tester, rheometer).

2. Sample Preparation:

- Prepare a minimum of four batches of your material:
 - Control: 0% w/w **Irganox 1035**
 - Low Conc: e.g., 0.1% w/w **Irganox 1035**
 - Mid Conc: e.g., 0.2% w/w **Irganox 1035**
 - High Conc: e.g., 0.5% w/w **Irganox 1035**
- Ensure uniform dispersion of **Irganox 1035** into the matrix using appropriate processing techniques.
- Prepare samples in their final form for testing (e.g., molded plaques, films, or containers with the final drug product).

3. Accelerated Aging Procedure:

- Characterize all samples at Time 0 (T0) for baseline data. This must include:
 - Chemical analysis (e.g., purity of active ingredient).
 - Physical analysis (e.g., tensile strength, melt flow index).
 - Visual/Colorimetric analysis.
- Place the samples in a pre-heated environmental chamber set to the accelerated condition (e.g., 60°C / 75% RH). The specific conditions should be chosen based on the material's properties and relevant regulatory guidelines (e.g., ICH for pharmaceuticals).[\[14\]](#)
- Establish testing time points. For a 12-week study, typical points are: T0, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.[\[15\]](#)

4. Analysis and Data Interpretation:

- At each time point, remove a subset of samples from the chamber for analysis.
- Perform the same set of tests as conducted at T0 (chemical, physical, color).
- Plot the change in each parameter versus time for each concentration.
- Compare the rate of degradation for each sample. The optimal concentration of **Irganox 1035** is the lowest level that effectively minimizes changes in the critical quality attributes of your product over the duration of the study.

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